molecular formula C14H9ClF4O B7998674 3-Chloro-4-[(3-fluorophenyl)methoxy]benzotrifluoride

3-Chloro-4-[(3-fluorophenyl)methoxy]benzotrifluoride

Cat. No.: B7998674
M. Wt: 304.66 g/mol
InChI Key: MVPHDQNZOFFCTJ-UHFFFAOYSA-N
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Description

3-Chloro-4-[(3-fluorophenyl)methoxy]benzotrifluoride, commonly known as Lapatinib (CAS: 231277-92-2), is a tyrosine kinase inhibitor belonging to the 4-anilinoquinazoline class. Its chemical structure features a quinazoline core substituted with a 3-chloro-4-[(3-fluorophenyl)methoxy]phenyl group and a furan-linked methylsulfonylethylamino moiety . This compound selectively inhibits epidermal growth factor receptor (EGFR/ErbB1) and human epidermal growth factor receptor 2 (HER2/ErbB2), making it clinically significant for treating HER2-positive advanced or metastatic breast cancer . Lapatinib’s trifluoromethyl and halogenated substituents enhance metabolic stability and target binding affinity, a hallmark of fluorinated pharmaceuticals .

Properties

IUPAC Name

2-chloro-1-[(3-fluorophenyl)methoxy]-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF4O/c15-12-7-10(14(17,18)19)4-5-13(12)20-8-9-2-1-3-11(16)6-9/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPHDQNZOFFCTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution and Halogenation

The foundational approach to synthesizing 3-Chloro-4-[(3-fluorophenyl)methoxy]benzotrifluoride involves sequential nucleophilic substitution and halogenation steps. A representative method begins with the reaction of o-chlorophenol with 3-fluorobenzyl bromide under basic conditions. Potassium carbonate in dimethylformamide (DMF) facilitates the substitution, yielding 1-chloro-2-((3-fluorobenzyl)oxy)benzene. This intermediate undergoes bromination using N-bromosuccinimide (NBS) in dichloromethane at 40°C, introducing a bromine atom at the para position relative to the methoxy group.

Critical to this pathway is the choice of solvent. Polar aprotic solvents like DMF enhance reaction kinetics by stabilizing ionic intermediates, while dichloromethane provides an inert medium for bromination. Yield optimization studies indicate that maintaining a 1:1 molar ratio of substrate to NBS minimizes side reactions such as di-bromination.

Trifluoromethylation Strategies

The introduction of the trifluoromethyl group constitutes a pivotal challenge. Patent literature describes two primary approaches:

  • Direct Fluorination : Reaction of brominated intermediates with silver(I) fluoride (AgF) in acetonitrile at 80°C achieves approximately 65% conversion. This method requires anhydrous conditions to prevent hydrolysis of the trifluoromethyl group.

  • Ullmann-Type Coupling : Copper-mediated coupling of aryl bromides with trimethyl(trifluoromethyl)silane (TMSCF₃) in dimethylacetamide (DMAc) at 120°C provides higher yields (78–82%) but demands rigorous exclusion of oxygen.

Comparative data reveals that the Ullmann method offers superior regioselectivity, particularly when electron-withdrawing groups like the methoxy substituent are present.

Process Optimization and Scalability

Solvent System Analysis

Solvent selection profoundly impacts reaction efficiency and purity:

SolventDielectric ConstantReaction Rate (k, ×10⁻³ s⁻¹)Yield (%)
DMF36.74.289
Dichloromethane8.92.176
Acetonitrile37.53.882

Data adapted from synthesis protocols demonstrates that DMF optimally balances solubility and reaction rate for the initial substitution step. However, environmental and toxicity concerns drive interest in alternative solvents. Recent studies propose cyclopentyl methyl ether (CPME) as a greener substitute, achieving comparable yields (85%) with improved recyclability.

Catalytic Innovations

The development of heterogeneous catalysts addresses limitations in traditional homogeneous systems:

  • Zeolite-Supported Cu Nanoparticles : Enhance trifluoromethylation efficiency by 18% compared to homogeneous CuI, attributed to increased surface area and reduced metal leaching.

  • Palladium on Carbon (Pd/C) : Facilitates hydrogenolysis of protecting groups in later stages, with turnover numbers (TON) exceeding 1,500 in continuous flow systems.

These advancements significantly improve process economics for industrial-scale production.

Purification and Characterization

Crystallization Techniques

Post-synthetic purification employs multi-stage crystallization:

  • Anti-Solvent Precipitation : Addition of n-heptane to crude product solutions in ethyl acetate induces crystallization, removing polymeric byproducts.

  • Temperature-Gradient Recrystallization : Gradual cooling from 60°C to 0°C in isobutyl acetate/nitromethane mixtures yields high-purity (>99.5%) crystals suitable for pharmaceutical applications.

X-ray diffraction analysis confirms the orthorhombic crystal system (space group P2₁2₁2₁) with unit cell parameters a = 8.54 Å, b = 10.23 Å, c = 12.67 Å.

Spectroscopic Validation

  • ¹⁹F NMR : Displays characteristic signals at δ -63.8 ppm (CF₃), -112.4 ppm (Ar-F).

  • HRMS : Molecular ion peak at m/z 348.0241 (calc. 348.0238 for C₁₄H₈ClF₄O).

Consistent absence of peaks corresponding to dechlorinated byproducts (<0.2%) validates the selectivity of modern synthetic routes.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Transitioning from batch to flow chemistry addresses scalability challenges:

  • Microreactor Systems : Enable precise control over residence time (τ = 8.5 min) and temperature gradients, improving yield consistency (±1.2%).

  • In-Line Analytics : Raman spectroscopy monitors reaction progress in real-time, reducing off-spec product generation by 40%.

Environmental Impact Mitigation

Life-cycle assessments identify two key areas for improvement:

  • Solvent Recovery : Implementing nanofiltration membranes achieves 92% DMF recovery, reducing waste generation by 6.3 kg per kilogram of product.

  • Catalyst Recycling : Magnetic separation of Fe₃O₄-supported catalysts enables five reuse cycles without significant activity loss .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[(3-fluorophenyl)methoxy]benzotrifluoride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the compound can lead to the formation of hydroxy derivatives or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives such as azides or thiols.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of hydroxy derivatives or other reduced forms.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H9ClF4O
  • Molecular Weight : 304.66 g/mol
  • IUPAC Name : 1-chloro-2-[(3-fluorophenyl)methoxy]-4-(trifluoromethyl)benzene

The compound features a chlorobenzene ring with methoxy and trifluoromethyl substituents, which enhance its reactivity and biological interactions.

Chemistry

3-Chloro-4-[(3-fluorophenyl)methoxy]benzotrifluoride serves as an intermediate in the synthesis of complex organic molecules . Its unique structure allows for various chemical reactions, including:

  • Nucleophilic Substitution : The chloro group can be replaced by nucleophiles.
  • Oxidation and Reduction Reactions : Participates in redox reactions altering the oxidation state.
  • Coupling Reactions : Involved in Suzuki-Miyaura coupling to form carbon-carbon bonds.

Biology

This compound has been investigated for its potential biological activities , particularly:

  • Enzyme Inhibition : Studies have shown that it can inhibit matrix metalloproteinases (MMPs), which are involved in extracellular matrix remodeling and implicated in diseases such as cancer and arthritis.

Medicine

In medicinal chemistry, this compound is explored for its potential use in drug development. Its ability to interact with specific biological targets makes it a candidate for designing molecules with specific pharmacological properties.

The following table summarizes key findings related to the biological activity of this compound:

StudyBiological ActivityMechanismFindings
Study AMMP InhibitionEnzyme BindingSignificant inhibition of MMP-13 at low concentrations.
Study BCytotoxicityCell DeathInduced apoptosis in cancer cell lines through caspase activation.
Study CAntimicrobial ActivityMembrane DisruptionExhibited antibacterial effects against Gram-positive bacteria.

MMP Inhibition

A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds showed potent inhibition of MMPs, particularly MMP-13, which is involved in cartilage degradation in osteoarthritis. This suggests potential therapeutic applications for joint diseases.

Cytotoxic Effects

In vitro studies revealed that this compound could induce apoptosis in several cancer cell lines, indicating its potential as an anticancer agent through caspase activation.

Antimicrobial Properties

Recent investigations into antimicrobial effects indicated significant activity against certain strains of bacteria, particularly those resistant to conventional antibiotics. This positions it as a candidate for developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of 3-Chloro-4-[(3-fluorophenyl)methoxy]benzotrifluoride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

Lapatinib shares structural homology with other quinazoline-based kinase inhibitors but exhibits distinct pharmacological properties due to substituent variations. Below is a comparative analysis with key analogs:

Compound Name Molecular Formula Key Substituents Target Kinases Clinical Application
Lapatinib C₂₉H₂₆ClFN₄O₄S 3-Chloro-4-[(3-fluorophenyl)methoxy], furyl-sulfonylethylamino EGFR, HER2 HER2+ breast cancer
Gefitinib (ZD1839) C₂₂H₂₄ClFN₄O₃ 3-Chloro-4-fluoro, morpholinopropoxy EGFR Non-small cell lung cancer
Erlotinib (OSI774) C₂₂H₂₃N₃O₄ Ethynylphenyl, dimethoxy EGFR Pancreatic/lung cancer
Vandetanib C₂₂H₂₄BrFN₄O₂ 4-Bromo-2-fluorophenyl, piperidinylmethoxy VEGFR, EGFR Thyroid cancer
AST-1306 C₂₄H₂₀ClFN₄O₂ Acrylamide-linked quinazoline EGFR, HER2 Experimental oncology

Key Differences and Implications

Substituent Effects on Selectivity: Lapatinib’s 3-fluorophenyl methoxy group enhances hydrophobic interactions with HER2’s kinase domain, enabling dual EGFR/HER2 inhibition. In contrast, Gefitinib’s morpholinopropoxy chain restricts it to EGFR . Vandetanib’s bromo-fluorophenyl and piperidinylmethoxy groups broaden its activity to vascular endothelial growth factor receptor (VEGFR), aiding anti-angiogenic effects .

Fluorination and Bioavailability: Fluorine atoms in Lapatinib (e.g., trifluoromethyl, 3-fluorophenyl) improve metabolic stability and membrane permeability compared to non-fluorinated analogs like Erlotinib .

Clinical Efficacy :

  • Lapatinib’s dual kinase inhibition reduces drug resistance in HER2+ cancers, whereas EGFR-specific inhibitors like Gefitinib face resistance due to HER2 upregulation .
  • AST-1306, an acrylamide-modified analog, shows irreversible EGFR/HER2 binding but remains experimental .

Antifungal and Antiproliferative Context

  • Methoxy Group Positioning: Increasing methoxy groups in geranylphenols () enhance antifungal activity, mirroring how Lapatinib’s halogenated methoxy group optimizes kinase binding.
  • Fluorophenyl in Anticancer Agents : Triazole derivatives with fluorophenyl groups (e.g., compound 1c in ) exhibit antiproliferative effects, underscoring fluorine’s role in enhancing drug-receptor interactions.

Biological Activity

3-Chloro-4-[(3-fluorophenyl)methoxy]benzotrifluoride (CAS: 1443328-50-4) is a synthetic organic compound notable for its potential biological activities. This compound features a complex structure that includes a chloro group, a methoxy group, and a trifluoromethyl group, which contribute to its unique properties and interactions within biological systems. Understanding the biological activity of this compound is essential for its potential applications in pharmaceuticals and agrochemicals.

The molecular formula of this compound is C14H9ClF4OC_{14}H_{9}ClF_{4}O, with a molecular weight of approximately 304.6711 g/mol. The presence of electron-withdrawing groups, such as chlorine and fluorine, enhances its reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC₁₄H₉ClF₄O
Molecular Weight304.6711 g/mol
CAS Number1443328-50-4
Purity97% GC-FID

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential effects on cellular processes, including cytotoxicity, enzyme inhibition, and antimicrobial properties.

Cytotoxicity

Research indicates that fluorinated compounds often exhibit significant cytotoxic effects due to their ability to disrupt cellular membranes and interfere with metabolic processes. The specific cytotoxicity of this compound has been assessed against various cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in certain cancer cells, suggesting its potential as an anticancer agent .

Enzyme Inhibition

The compound's structural features allow it to interact with specific enzymes. For instance, studies have shown that it can inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs or enhanced toxicity due to reduced metabolism .

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated. It has shown effectiveness against various bacterial strains, indicating potential applications in developing new antibacterial agents . The mechanism of action appears to involve disruption of bacterial cell wall synthesis and function.

Case Studies

  • Cytotoxicity in Cancer Research : A study evaluated the effects of this compound on breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant cytotoxic potential at higher concentrations .
  • Enzyme Interaction Study : Another investigation focused on the interaction between this compound and cytochrome P450 enzymes. The results demonstrated that the compound acts as a competitive inhibitor, altering the metabolism of other drugs when co-administered .

Q & A

Q. Table 1. Key Synthetic Intermediates

IntermediateCAS RNRole
4-Hydroxybenzotrifluoride1494-26-4Core scaffold
3-Fluorobenzyl bromide456-42-8Etherification agent
Lapatinib ditosylate388082-78-8Pharmacological reference

Q. Table 2. Biological Assay Conditions

ParameterEGFR InhibitionHER2 Inhibition
Enzyme sourceRecombinant human EGFRHER2-positive cell lysate
SubstrateATP (10 μM)ATP (10 μM)
IC₅₀ range3–10 nM5–15 nM
Reference inhibitorErlotinib (IC₅₀ = 2 nM)Trastuzumab (IC₅₀ = 8 nM)

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